

Technical Guide: Structure Elucidation of 2,4-Dihydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dihydroxy-5-isopropylbenzoic acid

Cat. No.: B570215

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **2,4-dihydroxy-5-isopropylbenzoic acid**. It includes a detailed presentation of its chemical structure, key physicochemical properties, and a summary of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document also outlines detailed experimental protocols for the synthesis of the compound and the acquisition of spectroscopic data. Furthermore, it explores the biological significance of derivatives of this compound, particularly in the context of cancer research, and visualizes a relevant signaling pathway.

Chemical Structure and Properties

2,4-Dihydroxy-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzene ring with two hydroxyl groups at positions 2 and 4, a carboxylic acid group at position 1, and an isopropyl group at position 5.

DOT Script for Chemical Structure:

Figure 1: Chemical Structure of **2,4-Dihydroxy-5-isopropylbenzoic acid**

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	1184181-48-3	[1][2]
Molecular Formula	C10H12O4	[2]
Molecular Weight	196.20 g/mol	[2]
Physical Form	Solid	[2]
Purity	~95%	[2]
Storage	Keep in dark place, inert atmosphere, 2-8°C	[2]

Spectroscopic Data for Structure Elucidation

Spectroscopic analysis is fundamental to the confirmation of the chemical structure of **2,4-dihydroxy-5-isopropylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CD₃OD)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.68	s	1H	Ar-H
6.35	s	1H	Ar-H
3.22-3.25	m	1H	-CH(CH ₃) ₂
1.27	d, J = 4.0 Hz	6H	-CH(CH ₃) ₂

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CD₃OD)[1]

Chemical Shift (δ) ppm	Assignment
173.8	C=O (Carboxylic acid)
163.3	Ar-C-O
163.1	Ar-C-O
129.2	Ar-C
128.7	Ar-C
105.4	Ar-C-H
103.1	Ar-C-H
27.7	-CH(CH ₃) ₂
23.2	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3300-2500 (broad)	O-H (Carboxylic acid)	Stretching
3200-3600 (broad)	O-H (Phenolic)	Stretching
3080-3030	C-H (Aromatic)	Stretching
2960-2850	C-H (Aliphatic)	Stretching
1700-1680	C=O (Carboxylic acid)	Stretching
1625-1465	C=C (Aromatic)	Stretching
1320-1210	C-O	Stretching
960-900	O-H	Bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. The expected molecular ion peak $[M]^+$ for **2,4-dihydroxy-5-isopropylbenzoic acid** would be observed at an m/z ratio corresponding to its molecular weight (196.20).

Experimental Protocols

Synthesis of 2,4-Dihydroxy-5-isopropylbenzoic Acid[1]

This protocol describes the synthesis of **2,4-dihydroxy-5-isopropylbenzoic acid** from its methyl ester.

DOT Script for Synthesis Workflow:

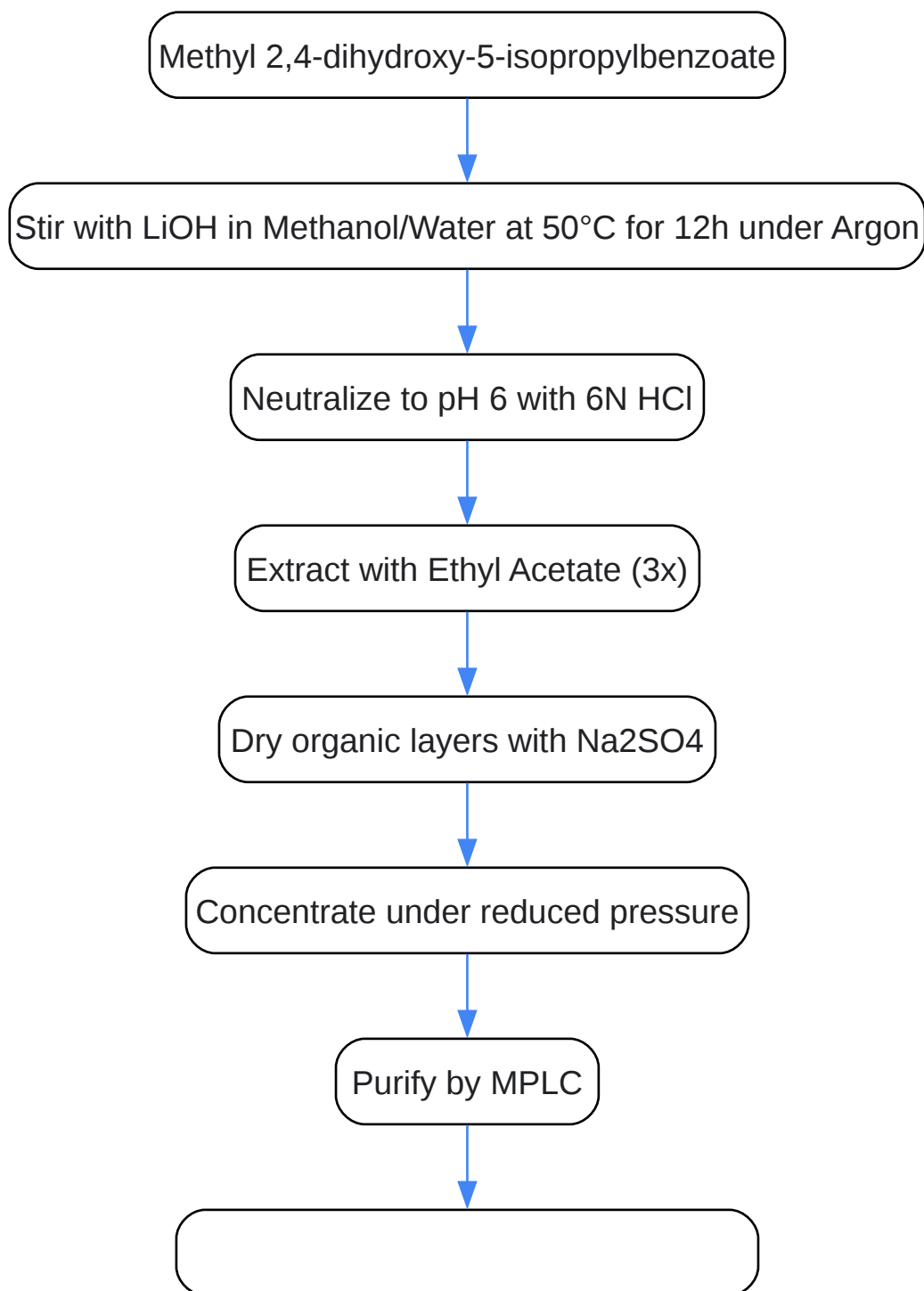


Figure 2: Synthesis Workflow

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Figure 2: Synthesis Workflow

Procedure:

- Methyl 2,4-dihydroxy-5-isopropylbenzoate (0.24 g, 0.97 mmol) is stirred with lithium hydroxide (1 g) in a solvent mixture of methanol (10 mL) and water (10 mL).
- The reaction is carried out under an argon atmosphere with a reflux condenser at 50°C for 12 hours.
- Upon completion, the reaction mixture is neutralized to a pH of 6 with 6N hydrochloric acid.
- The mixture is then extracted three times with ethyl acetate.
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure.
- The crude product is purified by medium pressure liquid chromatography (MPLC) to yield **2,4-dihydroxy-5-isopropylbenzoic acid**.

Spectroscopic Analysis Protocols

The following are general protocols for obtaining the spectroscopic data.

DOT Script for Spectroscopic Analysis Workflow:

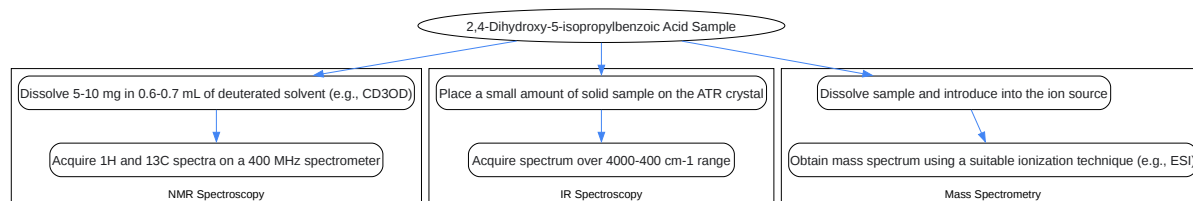


Figure 3: Spectroscopic Analysis Workflow

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Figure 3: Spectroscopic Analysis Workflow

NMR Spectroscopy:

- Accurately weigh 5-10 mg of the sample for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol- d_4) in a clean, dry NMR tube.
- Acquire the spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ^1H NMR).

IR Spectroscopy (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum over the desired wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).

Mass Spectrometry:

- Dissolve a small amount of the sample in a suitable solvent.
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Acquire the mass spectrum to determine the mass-to-charge ratio of the molecular ion and its fragments.

Biological Activity and Signaling Pathways

While **2,4-dihydroxy-5-isopropylbenzoic acid** itself is not extensively studied for its biological activity, its derivatives have shown significant potential in cancer therapy. Specifically,

fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides have been identified as potent inhibitors of Heat Shock Protein 90 (HSP90).[3]

HSP90 is a molecular chaperone that is crucial for the stability and function of a number of oncoproteins that are involved in cell growth, proliferation, and survival. Inhibition of HSP90 leads to the degradation of these client proteins, including Epidermal Growth Factor Receptor (EGFR) and Akt, thereby inducing apoptosis in cancer cells.[3]

DOT Script for HSP90 Inhibition Signaling Pathway:

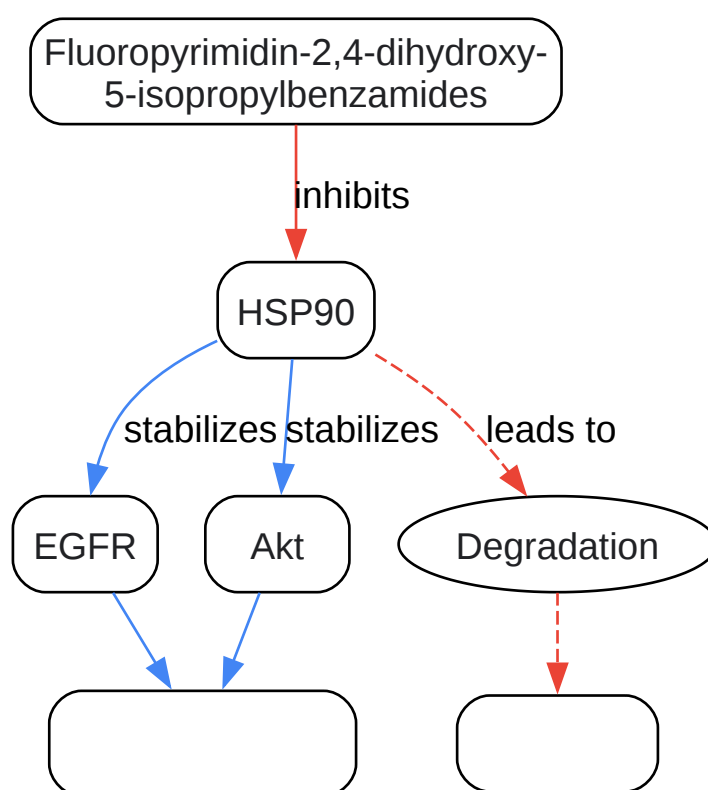


Figure 4: HSP90 Inhibition Signaling Pathway

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References

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- 3. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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